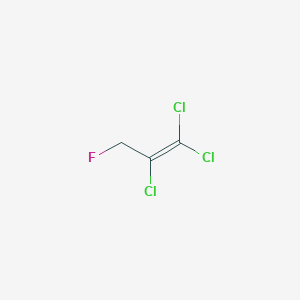

1,1,2-Trichloro-3-fluoroprop-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

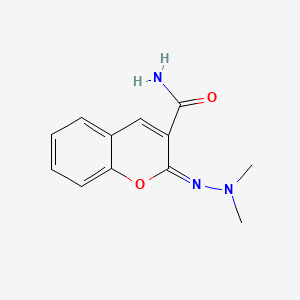

1,1,2-トリクロロ-3-フルオロプロプ-1-エンは、分子式がC3H2Cl3Fである有機化合物です。これはハロゲン化アルケンであり、3つの炭素原子のプロペン骨格に3つの塩素原子と1つのフッ素原子が付着していることが特徴です。

製造方法

合成ルートと反応条件

1,1,2-トリクロロ-3-フルオロプロプ-1-エンは、1,1,2,3-テトラクロロプロペンのフッ素化によって合成できます。この反応は通常、フッ素化剤としてフッ化水素(HF)を使用します。 このプロセスは、高い選択性と収率を確保するために制御された条件下で行われます .

工業生産方法

工業的な設定では、1,1,2-トリクロロ-3-フルオロプロプ-1-エンの製造には、酸化クロム系触媒を使用して1,1,2,3-テトラクロロプロペンを気相フッ素化する方法が使用されます。 この反応は、通常200℃程度の高温で行われ、最適な転化率と選択性を得るために、テトラクロロプロペンに対するHFのモル比が高いことが必要です .

準備方法

Synthetic Routes and Reaction Conditions

1,1,2-Trichloro-3-fluoroprop-1-ene can be synthesized through the fluorination of 1,1,2,3-tetrachloropropene. The reaction typically involves the use of hydrogen fluoride (HF) as the fluorinating agent. The process is carried out under controlled conditions to ensure high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound involves the vapor-phase fluorination of 1,1,2,3-tetrachloropropene using HF over a chromium oxide-based catalyst. The reaction is conducted at elevated temperatures, typically around 200°C, and a high HF to tetrachloropropene molar ratio to achieve optimal conversion and selectivity .

化学反応の分析

反応の種類

1,1,2-トリクロロ-3-フルオロプロプ-1-エンは、以下の反応を含む様々な化学反応を起こします。

置換反応: 化合物中の塩素原子は、水酸化物イオンやアミンなどの他の求核剤と置換することができます。

付加反応: プロペン骨格の二重結合は、求電子剤や求核剤との付加反応に関与することができます。

酸化と還元: この化合物は、特定の条件下で酸化または還元されて、異なる生成物を生成することができます。

一般的な試薬と条件

置換反応: 一般的な試薬には、水酸化ナトリウム(NaOH)による水酸化と、アンモニア(NH3)によるアミノ化があります。

付加反応: 臭素(Br2)や塩化水素(HCl)などの試薬は、二重結合への付加に使用することができます。

酸化と還元: 過マンガン酸カリウム(KMnO4)などの酸化剤と、水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

生成される主な生成物

置換: 生成物には、1,1,2-トリクロロ-3-ヒドロキシプロプ-1-エンと1,1,2-トリクロロ-3-アミノプロプ-1-エンが含まれます。

付加: 生成物には、1,1,2,3-テトラクロロプロパンと1,1,2-トリクロロ-3-クロロプロパンが含まれます。

酸化と還元: 生成物には、特定の反応条件に応じて、様々なアルコール、ケトン、アルカンが含まれます。

科学的研究の応用

1,1,2-トリクロロ-3-フルオロプロプ-1-エンは、科学研究においていくつかの応用があります。

化学: これは、より複雑なフッ素化化合物の合成における前駆体として、また有機合成における試薬として使用されます。

生物学: この化合物は、酵素や細胞成分との相互作用など、生物系への潜在的な影響について研究されています。

医学: 特にユニークな特性を持つ新薬の開発において、製薬における潜在的な用途を探るための研究が進められています。

作用機序

1,1,2-トリクロロ-3-フルオロプロプ-1-エンがその効果を発揮するメカニズムには、様々な分子標的との相互作用が関与しています。この化合物は求電子剤として作用し、酵素やその他のタンパク質の求核部位と反応することができます。この相互作用は共有結合の形成につながる可能性があり、標的分子の構造と機能を変化させます。 これらの反応に関与する経路は複雑であり、特定の条件や生物学的状況に依存します .

類似化合物の比較

1,1,2-トリクロロ-3-フルオロプロプ-1-エンは、以下のような他のハロゲン化アルケンと比較することができます。

1,1,2-トリクロロ-3,3,3-トリフルオロプロプ-1-エン: この化合物は、追加のフッ素原子を持っています。これは、反応性や用途に影響を与える可能性があります

1,1,2,3-テトラクロロプロペン: フッ素原子がないため、特定の種類の化学反応では反応性が低くなります.

1,1,2-トリクロロ-3-ブロモプロプ-1-エン: フッ素原子ではなく臭素原子を含んでいます。これは、化学的特性と用途に影響を与える可能性があります。

類似化合物との比較

1,1,2-Trichloro-3-fluoroprop-1-ene can be compared with other halogenated alkenes, such as:

1,1,2-Trichloro-3,3,3-trifluoroprop-1-ene: This compound has an additional fluorine atom, which can influence its reactivity and applications

1,1,2,3-Tetrachloropropene: Lacks the fluorine atom, making it less reactive in certain types of chemical reactions.

1,1,2-Trichloro-3-bromoprop-1-ene: Contains a bromine atom instead of fluorine, which can affect its chemical properties and uses.

特性

分子式 |

C3H2Cl3F |

|---|---|

分子量 |

163.40 g/mol |

IUPAC名 |

1,1,2-trichloro-3-fluoroprop-1-ene |

InChI |

InChI=1S/C3H2Cl3F/c4-2(1-7)3(5)6/h1H2 |

InChIキー |

USGZHDAFCVBESP-UHFFFAOYSA-N |

正規SMILES |

C(C(=C(Cl)Cl)Cl)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)

![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)